

## Application Notes and Protocols: Carnosine-Conjugated Hyaluronate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Carnosine-conjugated hyaluronate (HA-Car) is an emerging biomaterial with significant potential in the field of drug delivery. This conjugate leverages the biocompatibility, biodegradability, and tumor-targeting capabilities of hyaluronic acid (HA) with the antioxidant and pH-buffering properties of carnosine. The conjugation of carnosine to the HA backbone can enhance the stability of the polymer, protect encapsulated drugs from degradation, and facilitate targeted delivery to cells overexpressing HA receptors, such as CD44, which is prevalent in many cancer cells.[1][2][3] These properties make HA-Car an attractive candidate for the development of novel drug delivery systems for a range of therapeutic agents, including chemotherapeutics and biologics.

These application notes provide an overview of the drug delivery applications of carnosine-conjugated hyaluronate, along with detailed protocols for its synthesis, characterization, and evaluation.

## **Drug Delivery Applications**

The primary application of carnosine-conjugated hyaluronate in drug delivery is as a carrier for targeted cancer therapy.[4][5][6] The HA component of the conjugate actively targets CD44



receptors, which are overexpressed on the surface of various tumor cells.[1][7][8] This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the drug carrier and the specific delivery of the therapeutic payload to cancer cells, thereby minimizing off-target toxicity.[1][9]

Furthermore, the conjugation of carnosine offers several advantages:

- Enhanced Stability: Carnosine can protect the hyaluronate backbone from enzymatic degradation by hyaluronidases, prolonging the circulation time and bioavailability of the drug carrier.[10][11]
- Antioxidant Protection: Carnosine's inherent antioxidant properties can help protect encapsulated drugs from oxidative stress, preserving their therapeutic efficacy.[12][13]
- pH-Responsive Drug Release: The imidazole ring of carnosine has a pKa of around 6.8, which can be exploited for pH-responsive drug release in the acidic tumor microenvironment or within endo-lysosomal compartments.

HA-Car conjugates have been formulated into various drug delivery platforms, including:

- Nanoparticles: For systemic administration and targeted delivery of chemotherapeutics.[14]
   [15]
- Hydrogels: For localized and sustained drug release.
- Films and Coatings: For biomedical device applications.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on hyaluronate-based drug delivery systems. It is important to note that the specific values can vary depending on the molecular weight of HA, the degree of carnosine substitution, the encapsulated drug, and the formulation method.

Table 1: Physicochemical Properties of Hyaluronate-Based Nanoparticles



| Parameter                    | Typical Range | Reference |
|------------------------------|---------------|-----------|
| Particle Size (nm)           | 100 - 300     | [16]      |
| Polydispersity Index (PDI)   | < 0.3         | [16]      |
| Zeta Potential (mV)          | -10 to -40    | [16]      |
| Drug Loading Capacity (%)    | 5 - 20        | [1]       |
| Encapsulation Efficiency (%) | 50 - 90       | [16]      |

Table 2: In Vitro Drug Release Characteristics

| Time Point | Cumulative<br>Release (%) | Conditions | Reference |
|------------|---------------------------|------------|-----------|
| 24 hours   | 30 - 60                   | рН 7.4     | [16]      |
| 24 hours   | 50 - 80                   | рН 5.5     | [17]      |
| 48 hours   | 50 - 80                   | рН 7.4     | [6]       |
| 48 hours   | 70 - 95                   | pH 5.5     | [6]       |

# **Experimental Protocols**

## Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate

This protocol describes a common method for synthesizing HA-Car conjugates using carbodiimide chemistry.

#### Materials:

- Hyaluronic acid (sodium salt)
- L-Carnosine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)



- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Sodium chloride (NaCl)
- Dialysis tubing (MWCO 12-14 kDa)
- Deionized water
- Lyophilizer

- Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.5) to a final concentration of 1% (w/v). Stir the solution gently overnight at room temperature to ensure complete dissolution.
- Activation of Carboxylic Groups: Add EDC and NHS to the hyaluronic acid solution. A molar ratio of HA carboxyl groups:EDC:NHS of 1:2:2 is recommended. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.
- Conjugation with Carnosine: Dissolve L-carnosine in MES buffer and add it to the activated hyaluronic acid solution. A molar excess of carnosine (e.g., 5-10 fold molar excess relative to HA carboxyl groups) is typically used to drive the reaction.
- Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.
- Purification:
  - Transfer the reaction mixture to a dialysis tube.
  - Dialyze against deionized water for 3-5 days, with frequent water changes, to remove unreacted reagents and byproducts.
- Lyophilization: Freeze the purified HA-Car solution and lyophilize to obtain a white, fluffy solid.



• Storage: Store the lyophilized HA-Car conjugate at -20°C.

## Protocol 2: Characterization of Carnosine-Conjugated Hyaluronate

- 1. 1H NMR Spectroscopy:
- Purpose: To confirm the successful conjugation of carnosine to hyaluronic acid and to determine the degree of substitution.
- Procedure:
  - Dissolve the HA-Car conjugate and unmodified HA in D2O.
  - Acquire 1H NMR spectra.
  - Identify the characteristic peaks of HA (e.g., N-acetyl protons at ~2.0 ppm) and carnosine (e.g., imidazole protons at ~7.0-8.0 ppm).[18]
  - Calculate the degree of substitution by comparing the integration of a carnosine proton peak to an HA proton peak.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To identify the formation of the amide bond between HA and carnosine.
- Procedure:
  - Prepare KBr pellets of the HA-Car conjugate, unmodified HA, and carnosine.
  - Acquire FTIR spectra.
  - Look for the appearance of a new amide I band (~1650 cm-1) and amide II band (~1550 cm-1) in the HA-Car spectrum, which are absent in the spectrum of the physical mixture of HA and carnosine.



# Protocol 3: Preparation of Drug-Loaded HA-Car Nanoparticles

This protocol describes a nanoprecipitation method for encapsulating a hydrophobic drug within HA-Car nanoparticles.

#### Materials:

- Carnosine-conjugated hyaluronate (HA-Car)
- Hydrophobic drug (e.g., paclitaxel, doxorubicin)
- Organic solvent (e.g., acetone, acetonitrile)
- · Deionized water
- Magnetic stirrer
- Ultrasonicator

- Drug Solution: Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
- HA-Car Solution: Dissolve the HA-Car conjugate in deionized water to a desired concentration (e.g., 1 mg/mL).
- Nanoprecipitation:
  - Place the HA-Car solution on a magnetic stirrer.
  - Add the drug solution dropwise to the HA-Car solution under constant stirring.
  - The drug will precipitate as the organic solvent diffuses into the aqueous phase, and the HA-Car will encapsulate the drug nanoparticles.



- Solvent Evaporation: Continue stirring the solution overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
- Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug aggregates. The supernatant containing the drug-loaded nanoparticles can be further purified by dialysis if necessary.
- Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

## **Protocol 4: In Vitro Drug Release Study**

This protocol outlines a dialysis-based method to evaluate the in vitro release of a drug from HA-Car nanoparticles.

#### Materials:

- Drug-loaded HA-Car nanoparticle suspension
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
- Dialysis tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass through)
- Shaking incubator or water bath
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

- Preparation:
  - Pipette a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
  - Seal the dialysis bag.
- Release Study:



- Place the dialysis bag into a larger container with a known volume of release medium (PBS at pH 7.4 or pH 5.5).
- Incubate at 37°C with gentle agitation.
- Sampling:
  - At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot
    of the release medium.
  - Replace the withdrawn volume with fresh release medium to maintain sink conditions.
- · Quantification:
  - Analyze the drug concentration in the collected samples using a validated analytical method.
- Data Analysis:
  - Calculate the cumulative percentage of drug released at each time point.
  - Plot the cumulative drug release versus time to obtain the drug release profile.

## **Protocol 5: In Vitro Cellular Uptake Study**

This protocol describes a method to assess the cellular uptake of HA-Car nanoparticles in CD44-positive cancer cells.

#### Materials:

- CD44-positive cancer cell line (e.g., MDA-MB-231, HeLa)
- Cell culture medium and supplements
- Fluorescently labeled HA-Car nanoparticles
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA



Flow cytometer or fluorescence microscope

- Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
- Treatment:
  - Remove the culture medium and wash the cells with PBS.
  - Add fresh medium containing the fluorescently labeled HA-Car nanoparticles at a desired concentration.
  - Incubate the cells for various time points (e.g., 1, 4, 24 hours).
- For Flow Cytometry:
  - After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
  - Detach the cells using trypsin-EDTA.
  - Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
- For Fluorescence Microscopy:
  - o After incubation, wash the cells with PBS.
  - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  - Mount the cells on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.
- Competition Assay (to confirm CD44-mediated uptake):
  - Pre-incubate the cells with an excess of free hyaluronic acid for 1-2 hours before adding the fluorescently labeled HA-Car nanoparticles.



 A significant reduction in nanoparticle uptake compared to the non-pre-incubated control would indicate CD44-mediated endocytosis.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the synthesis of carnosine-conjugated hyaluronate.



Click to download full resolution via product page

Caption: Experimental workflow for drug loading into HA-Car nanoparticles.





Click to download full resolution via product page

Caption: CD44-mediated cellular uptake of HA-Car nanoparticles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent advances in hyaluronic acid-decorated nanocarriers for targeted cancer therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid-Based Nanocarriers for Anticancer Drug Delivery | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. giordanigroup.com [giordanigroup.com]
- 5. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyaluronic acid-based nano drug delivery systems for breast cancer treatment: Recent advances [frontiersin.org]
- 7. Characterization of CD44-Mediated Cancer Cell Uptake and Intracellular Distribution of Hyaluronan-Grafted Liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic Acid-Conjugated Carbon Nanomaterials for Enhanced Tumour Targeting Ability
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Complexed hyaluronic acid-based nanoparticles in cancer therapy and diagnosis: Research trends by natural language processing PMC [pmc.ncbi.nlm.nih.gov]



- 16. L-carnosine-loaded hya-ascorposomes Attenuate UVB-induced skin Photoaging: Formulation, in vitro andin vivoevaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Carnosine-Conjugated Hyaluronate for Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619973#drug-delivery-applications-of-carnosine-conjugated-hyaluronate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com